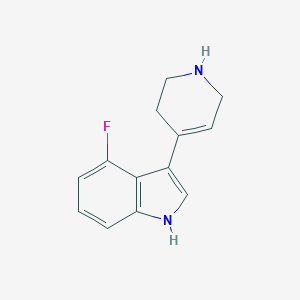

![molecular formula C11H14O2S B188709 [4-(Isopropylsulfanyl)phenyl]acetic acid CAS No. 3583-60-6](/img/structure/B188709.png)

[4-(Isopropylsulfanyl)phenyl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

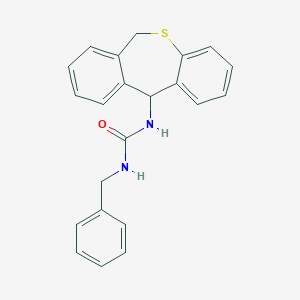

“[4-(Isopropylsulfanyl)phenyl]acetic acid” is a chemical compound with the CAS Number: 3583-60-6 . It has a molecular weight of 210.3 and its IUPAC name is [4- (isopropylsulfanyl)phenyl]acetic acid .

Synthesis Analysis

The synthesis of “[4-(Isopropylsulfanyl)phenyl]acetic acid” involves a multi-step reaction . The steps include the use of sulfuric acid at 60 °C for 3 hours, followed by the addition of potassium carbonate in acetonitrile at 20 °C. The next step involves the use of m-chloroperoxybenzoic acid in dichloromethane at a temperature range of 0 - 20 °C. The final step involves the use of sodium hydroxide in a water/ethanol mixture at 20 °C .Molecular Structure Analysis

The InChI code for “[4-(Isopropylsulfanyl)phenyl]acetic acid” is 1S/C11H14O2S/c1-8(2)14-10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3, (H,12,13) .Physical And Chemical Properties Analysis

“[4-(Isopropylsulfanyl)phenyl]acetic acid” is a solid compound .Applications De Recherche Scientifique

Environmental Impact and Treatment Technologies

Research has delved into the degradation of various compounds, including acetic acid derivatives, through advanced oxidation processes (AOPs). These studies aim to understand the pathways, by-products, and biotoxicity of these compounds in water treatment systems. For instance, the study by Qutob et al. (2022) reviewed the degradation of acetaminophen, highlighting the formation of acetic acid among other by-products. This research underscores the importance of AOPs in treating water contaminated with pharmaceuticals and potentially hazardous compounds, suggesting a similar relevance for the degradation pathways of [4-(Isopropylsulfanyl)phenyl]acetic acid and its environmental implications (Qutob et al., 2022).

Organic Acids in Industrial Applications

A comprehensive review of organic acids, including acetic acid, in industrial cleaning and maintenance of ferrous and non-ferrous metals in acidic solutions, was presented by Goyal et al. (2018). The study outlines the role of organic acids as corrosion inhibitors, a property that could extend to [4-(Isopropylsulfanyl)phenyl]acetic acid, given its structural relation to acetic acid. Such applications are critical in protecting industrial machinery and infrastructure from acid-induced damage, suggesting potential uses for [4-(Isopropylsulfanyl)phenyl]acetic acid in corrosion prevention strategies (Goyal et al., 2018).

Microbial Production and Biotechnological Applications

The microbial production of volatile fatty acids from renewable resources has been explored, highlighting the biotechnological applications of these compounds. Bhatia and Yang (2017) reviewed the production methods, applications, and challenges associated with volatile fatty acids, including acetic acid. This area of research is promising for [4-(Isopropylsulfanyl)phenyl]acetic acid, considering its potential as a renewable resource for biotechnological applications, such as the synthesis of bio-based polymers and chemicals (Bhatia & Yang, 2017).

Corrosion Studies

The effect of acetic acid on the corrosion of carbon steel in CO2 environments has been a topic of significant interest. Key (2014) reviewed the impact of acetic acid, a common substance in oil and natural gas production fluids, on carbon steel corrosion. This research is relevant to [4-(Isopropylsulfanyl)phenyl]acetic acid due to its structural similarity to acetic acid, suggesting potential impacts on materials used in oil and gas extraction and transportation. Understanding the corrosive interactions of [4-(Isopropylsulfanyl)phenyl]acetic acid could lead to improved corrosion prevention measures in these industries (Key, 2014).

Propriétés

IUPAC Name |

2-(4-propan-2-ylsulfanylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-8(2)14-10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQYUIVFQJZMHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189364 |

Source

|

| Record name | Benzeneacetic acid, 4-((1-methylethyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Isopropylsulfanyl)phenyl]acetic acid | |

CAS RN |

3583-60-6 |

Source

|

| Record name | Benzeneacetic acid, 4-((1-methylethyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003583606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 4-((1-methylethyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenemethanol, 4-[(4-methoxyphenyl)azo]-](/img/structure/B188646.png)

![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B188647.png)